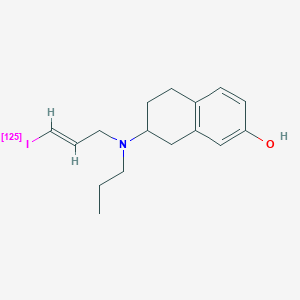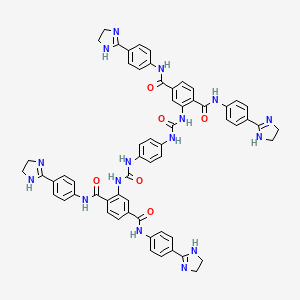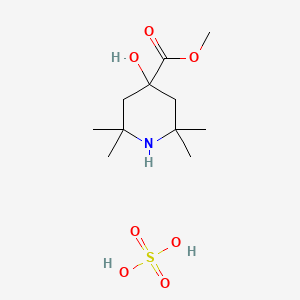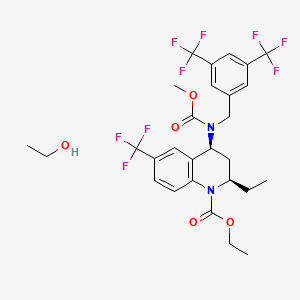
Torcetrapib ethanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Torcetrapib ethanolate is a compound that was developed to treat hypercholesterolemia (elevated cholesterol levels) and prevent cardiovascular disease. It is known for its ability to inhibit cholesteryl ester transfer protein (CETP), which plays a role in the transfer of cholesterol from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition results in increased HDL cholesterol levels and decreased LDL cholesterol levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of torcetrapib involves several steps, starting with the amination of p-chlorotrifluoryltoluene, a reaction developed by Dr. Stephen Buchwald at MIT . The compound is then subjected to various chemical reactions to achieve the final product. The specific reaction conditions and reagents used in these steps are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of torcetrapib ethanolate involves large-scale synthesis and purification processes. The compound is typically produced in specialized facilities that adhere to strict quality control standards to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Torcetrapib ethanolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the specific reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in compounds with different functional groups .
科学研究应用
Chemistry: The compound is used as a model molecule to study CETP inhibition and its effects on cholesterol metabolism.
Biology: Researchers use torcetrapib ethanolate to investigate the biological pathways involved in cholesterol transport and metabolism.
Medicine: The compound was initially developed as a therapeutic agent for hypercholesterolemia and cardiovascular disease. Although its development was halted due to safety concerns, it continues to be studied for its potential therapeutic benefits.
作用机制
Torcetrapib ethanolate exerts its effects by inhibiting cholesteryl ester transfer protein (CETP). CETP normally transfers cholesterol from HDL cholesterol to very low-density lipoproteins (VLDL) or LDL. By inhibiting this process, this compound increases HDL cholesterol levels and reduces LDL cholesterol levels. This mechanism involves the binding of this compound to CETP, preventing it from facilitating the transfer of cholesterol .
相似化合物的比较
Similar Compounds
Several other compounds are similar to torcetrapib ethanolate in terms of their mechanism of action and therapeutic applications. These include:
- Dalcetrapib
- Anacetrapib
- Evacetrapib
Uniqueness of this compound
This compound was the first CETP inhibitor to be assessed in late-stage clinical trials. it was found to have off-target effects, including increased blood pressure and circulating levels of aldosterone, which led to an increased risk of cardiovascular events and deaths. This distinguishes this compound from other CETP inhibitors like dalcetrapib, anacetrapib, and evacetrapib, which do not exhibit these adverse effects .
属性
CAS 编号 |
343798-00-5 |
|---|---|
分子式 |
C28H31F9N2O5 |
分子量 |
646.5 g/mol |
IUPAC 名称 |
ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1 |
InChI 键 |
WGLUDAOFIMTWAM-WKOQGQMTSA-N |
手性 SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
规范 SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


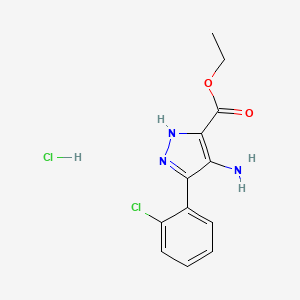
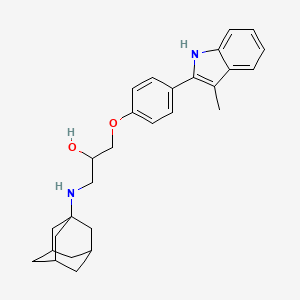
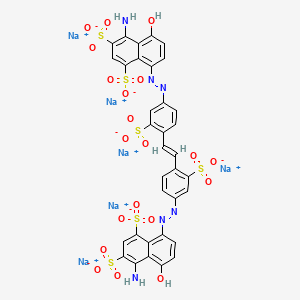
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
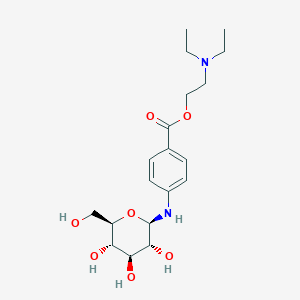
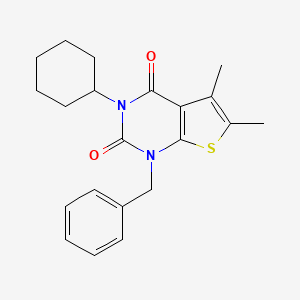



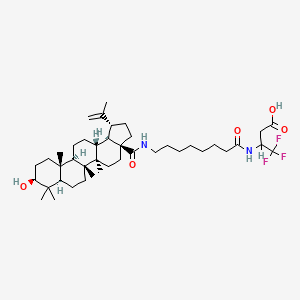
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
